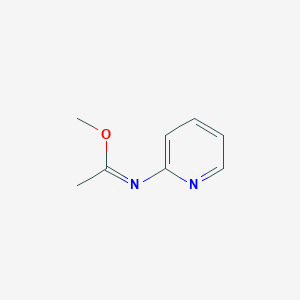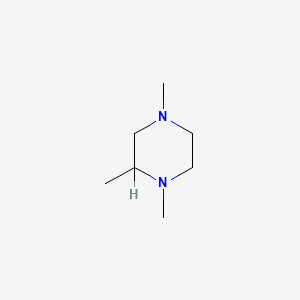
Ceramida trihexósidos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceramide trihexosides, also known as globotriaosylceramide, are a type of glycosphingolipid. These compounds consist of a ceramide backbone linked to three hexose sugars. They play a crucial role in cellular processes and are notably involved in the pathophysiology of Fabry disease, a genetic disorder caused by the accumulation of ceramide trihexosides due to a deficiency in the enzyme alpha-galactosidase A .
Aplicaciones Científicas De Investigación
Ceramide trihexosides have a wide range of applications in scientific research:
Chemistry: They are used as model compounds to study glycosylation reactions and the synthesis of complex glycosphingolipids.
Biology: Ceramide trihexosides are involved in cell signaling and membrane structure studies.
Medicine: They are crucial in the study of lysosomal storage disorders, particularly Fabry disease.
Industry: Ceramide trihexosides are used in the development of therapeutic agents and diagnostic tools.
Mecanismo De Acción
Target of Action
Ceramide trihexosides, also known as globotriaosylceramides (Gb3), are a type of globoside . They are formed by the alpha linkage of galactose to lactosylceramide, catalyzed by the enzyme A4GALT . The primary targets of ceramide trihexosides are the cells where they play a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation .
Mode of Action
Ceramide trihexosides interact with their targets by being involved in the regulation of cell growth and death . For instance, they can inhibit the activity of neuraminidase 3 (NEU3), an enzyme that catalyzes the conversion of GM3 into ceramide trihexosides (Gb3). This inhibition reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to chemotherapy .
Biochemical Pathways
Ceramide trihexosides are part of the sphingolipid metabolic pathway . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate . Ceramides and dihydroceramides, which are also part of this pathway, play pivotal roles in regulating cellular metabolism .
Pharmacokinetics
It is known that defects in the enzyme alpha-galactosidase can lead to the buildup of globotriaosylceramide, causing fabry’s disease . This suggests that the enzyme alpha-galactosidase plays a crucial role in the metabolism of ceramide trihexosides.
Result of Action
The accumulation of ceramide trihexosides can have significant effects at the molecular and cellular levels. For instance, in the case of Fabry’s disease, the buildup of globotriaosylceramide can lead to a range of symptoms, including pain, kidney dysfunction, and heart disease . On the other hand, the inhibition of ceramide trihexosides can improve the sensitivity of drug-resistant cells to chemotherapy .
Action Environment
The action, efficacy, and stability of ceramide trihexosides can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as alpha-galactosidase and NEU3, can affect the metabolism of ceramide trihexosides . Additionally, the cellular environment, including the presence of other bioactive molecules and the overall health of the cell, can also influence the action of ceramide trihexosides.
Análisis Bioquímico
Biochemical Properties
Ceramide trihexosides are glycosphingolipids composed of a ceramide backbone with three hexose sugar molecules attached . They play crucial roles in cell membrane structure, signaling, and recognition . Ceramide trihexosides interact with various enzymes, proteins, and other biomolecules, contributing to membrane integrity and stability, modulating cell signaling pathways, and participating in cell-cell interactions .
Cellular Effects
Ceramide trihexosides have profound effects on various types of cells and cellular processes . They influence cell function by modifying intracellular signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, ceramide trihexosides can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species .
Molecular Mechanism
The molecular mechanism of ceramide trihexosides involves their interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Neuraminidase 3 (NEU3) can catalyze the conversion of GM3 into ceramide trihexosides (Gb3). Ferulic acid (FA) inhibits the activity of NEU3 and then reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to OXA chemotherapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ceramide trihexosides change over time . For instance, long-chain ceramides increase between T1 (within 12 h of last known well) and T2 (1 - 7 days from last known well), whereas very-long chain ceramides decrease .
Dosage Effects in Animal Models
The effects of ceramide trihexosides vary with different dosages in animal models . For instance, high-fat diets disrupt insulin signaling and increase inflammation, with lipid mediators such as diacylglycerol (DAG) and ceramides playing significant roles .
Metabolic Pathways
Ceramide trihexosides are involved in various metabolic pathways . For instance, while synthesis of ceramides is performed in the endoplasmic reticulum (ER), proteins associated with ceramide metabolism are located on membrane arrangement of mitochondria and ER (MAMs) .
Transport and Distribution
Ceramide trihexosides are transported through a non-ATP dependent vesicular transport from the ER toward the cis-Golgi, where GlcCer synthase adds a glucose molecule to ceramides to give GlcCer . Ceramides are also transported to the trans-Golgi to give SM after addition of a phosphocholine by the sphingomyelin synthase 1 (SMS1) .
Subcellular Localization
Ceramide trihexosides are localized in the endoplasmic reticulum and Golgi apparatus . The subcellular localization of ceramide production can lead to drastically different physiological outcomes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ceramide trihexosides can be synthesized through a series of glycosylation reactions. The process typically involves the stepwise addition of hexose sugars to a ceramide backbone. The reaction conditions often require the use of glycosyl donors, acceptors, and catalysts under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of ceramide trihexosides involves large-scale glycosylation processes. These methods utilize bioreactors to maintain optimal conditions for the enzymatic reactions. The use of recombinant enzymes has also been explored to enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ceramide trihexosides undergo various chemical reactions, including:
Oxidation: This reaction can modify the ceramide backbone or the hexose sugars.
Reduction: Reduction reactions can alter the functional groups on the ceramide or sugar moieties.
Substitution: Substitution reactions can replace specific functional groups with others, potentially altering the biological activity of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as Lewis acids. The reactions are typically conducted under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ceramide trihexoside derivatives with altered functional groups, while reduction can result in the formation of reduced ceramide trihexosides .
Comparación Con Compuestos Similares
Ceramide trihexosides can be compared with other glycosphingolipids such as:
Glucosylceramide: Another glycosphingolipid involved in Gaucher disease.
Lactosylceramide: Involved in various cellular processes and signaling pathways.
Gangliosides: Complex glycosphingolipids involved in neuronal function and signaling.
Uniqueness: Ceramide trihexosides are unique due to their specific role in Fabry disease and their interaction with alpha-galactosidase A. Their accumulation in lysosomes and the resulting pathophysiological effects distinguish them from other glycosphingolipids .
Propiedades
Número CAS |
71965-57-6 |
|---|---|
Fórmula molecular |
C60H113NO18 |
Peso molecular |
1137 (tetracosanoyl) |
Apariencia |
Unit:10 mgSolvent:nonePurity:98+%Physical solid |
Sinónimos |
CTH; Gb3; Globotriaosylceramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B1148441.png)



